molecular formula C9H6O B1333185 3-Ethynylbenzaldehyde CAS No. 77123-56-9

3-Ethynylbenzaldehyde

Cat. No.: B1333185
CAS No.: 77123-56-9
M. Wt: 130.14 g/mol
InChI Key: IGIUWNVGCVCNPV-UHFFFAOYSA-N
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Description

3-Ethynylbenzaldehyde, also known as (3-Formylphenyl)acetylene, is an organic compound with the molecular formula C9H6O. It is characterized by the presence of an ethynyl group (-C≡C-) attached to the benzaldehyde moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethynylbenzaldehyde can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction, where a bromo- or iodobenzaldehyde is reacted with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve multi-step processes starting from readily available precursors. For instance, the aryl halogen in bromo- or iodobenzaldehyde can be replaced with a protected ethynyl compound, which is subsequently deprotected to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Ethynylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium amide (NaNH2) or organolithium compounds.

Major Products:

    Oxidation: 3-Ethynylbenzoic acid.

    Reduction: 3-Ethynylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethynylbenzaldehyde has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and materials.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: It is utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 3-Ethynylbenzaldehyde involves its reactivity due to the presence of both the aldehyde and ethynyl groups. The aldehyde group can undergo nucleophilic addition reactions, while the ethynyl group can participate in various coupling reactions. These functional groups enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • 2-Ethynylbenzaldehyde
  • 4-Ethynylbenzaldehyde
  • 3-(Trimethylsilyl)ethynylbenzaldehyde

Comparison: 3-Ethynylbenzaldehyde is unique due to the position of the ethynyl group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different physical and chemical properties, such as melting point, boiling point, and reactivity towards specific reagents .

Properties

IUPAC Name

3-ethynylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O/c1-2-8-4-3-5-9(6-8)7-10/h1,3-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIUWNVGCVCNPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377991
Record name 3-ethynylbenzaldehyde
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77123-56-9
Record name 3-Ethynylbenzaldehyde
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Record name 3-Ethynylbenzaldehyde
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Record name 3-ethynylbenzaldehyde
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Record name 3-ethynylbenzaldehyde
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Record name 3-ETHYNYLBENZALDEHYDE
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Synthesis routes and methods

Procedure details

A multinecked, round bottom flask fitted with a mechanical stirrer, reflux condenser and thermometer, was charged 50.4 g (0.289 mol) of the product of Example XI, 400 ml of distilled water and 1 of concentrated hydrochloric acid. The mixture was heated to 60° C. and maintained at that temperature for about 4 hours and then cooled to room temperature which yielded the product as a yellow precipitate. The product was filtered, washed with distilled water and allowed to dry on the funnel overnight to yield 33 g (0.254 mol, 87.8% yield).
Quantity
50.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
87.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-ethynylbenzaldehyde contribute to the enrichment of O-GlcNAc-modified peptides?

A1: this compound plays a crucial role in the enrichment process by introducing an aldehyde functional group to O-GlcNAc-modified peptides. This is achieved through a two-step process:

  1. Click Chemistry: The azide group on the introduced GalNAz residue reacts with this compound via copper-catalyzed Huisgen 1,3-cycloaddition, commonly known as the "click reaction" []. This reaction forms a stable triazole ring, effectively attaching the benzaldehyde moiety to the glycopeptide.

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